REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.Br[CH2:11][Cl:12].C(N(CC)CC)C>>[Cl:12][CH2:11][S:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
0.8 mol
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
external cooling
|
Type
|
CUSTOM
|
Details
|
the reaction below room temperature
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The mixture was then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Name
|
|
Type
|
|
Smiles
|
ClCSC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |